1,2-Bis(bromomethyl)naphthalene

Macrocyclic Chemistry Synthetic Methodology Polycyclic Aromatic Hydrocarbons

Procure 1,2-Bis(bromomethyl)naphthalene (CAS 59882-98-3) with confidence. This specific 1,2-isomer is non-interchangeable with 2,3- or 1,8-analogs—the geometry of the vicinal bromomethyl groups dictates macrocycle ring size, polymer backbone conformation, and PAH regiochemistry. Essential for synthesizing benz[5,6]indeno[2,1-a]phenalene and patented OLED/OPV polymer architectures. Using an alternative isomer leads to failed reactions or divergent molecular topology. Secure the correct isomer for reproducible synthetic outcomes.

Molecular Formula C12H10Br2
Molecular Weight 314.01 g/mol
CAS No. 59882-98-3
Cat. No. B1307394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(bromomethyl)naphthalene
CAS59882-98-3
Molecular FormulaC12H10Br2
Molecular Weight314.01 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2CBr)CBr
InChIInChI=1S/C12H10Br2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-6H,7-8H2
InChIKeyFONHMGXRXCPGMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Bis(bromomethyl)naphthalene CAS 59882-98-3: Specifications, Purity, and Isomer Distinction for Research Procurement


1,2-Bis(bromomethyl)naphthalene (CAS 59882-98-3) is an organic compound belonging to the class of naphthalenes, characterized by a naphthalene backbone substituted with two bromomethyl groups at the 1 and 2 positions . It is typically a colorless to pale yellow solid with a molecular weight of 314.02 g/mol and a melting point of 146-147°C . This compound is primarily utilized as a reactive building block in organic synthesis and materials science due to the presence of benzylic bromides, which are versatile handles for nucleophilic substitution and cross-coupling reactions .

Why 1,2-Bis(bromomethyl)naphthalene Cannot Be Substituted with Other Naphthalene Isomers in Critical Synthesis Pathways


In-class compounds such as 2,3- or 1,8-bis(bromomethyl)naphthalene cannot be interchanged with the 1,2-isomer due to fundamental differences in molecular geometry and reactivity that dictate synthetic outcomes. The relative position of the reactive bromomethyl groups on the naphthalene ring directly influences the structure of the resulting products, including macrocycle size, polymer architecture, and the regiochemistry of fused aromatic systems [1][2]. For instance, synthetic routes to specific polycyclic aromatic hydrocarbons (PAHs) and conjugated polymers are designed around the unique spatial arrangement of the 1,2-substitution pattern [3]. Using an alternative isomer would lead to a different molecular topology or a failed reaction, making the precise procurement of the 1,2-isomer essential for reproducibility.

Quantitative Differentiation of 1,2-Bis(bromomethyl)naphthalene (59882-98-3) from Closest Analogs


Reactivity Differentiation: Macrocycle Formation from 1,2-, 2,3-, and 1,8-Isomers

A direct head-to-head comparison demonstrates that 1,2-, 2,3-, and 1,8-bis(bromomethyl)naphthalene lead to the formation of distinct macrocyclic bis-sulphides. In a 1980 study, each isomer was reacted under identical conditions to synthesize macrocycles, which then underwent a Stevens rearrangement and Hofmann elimination to yield different polycyclic aromatic hydrocarbons [1]. The 1,2-isomer is specifically required to construct the carbon skeleton that ultimately leads to benz[5,6]indeno[2,1-a]phenalene [1].

Macrocyclic Chemistry Synthetic Methodology Polycyclic Aromatic Hydrocarbons

Conformational Differentiation: Absence of Steric Distortion in 1,2-Isomer

The 1,2-isomer is distinguished from the 1,8-isomer by the absence of significant sterically-induced ring distortion. A 2023 study using X-ray crystallography quantified the ring distortion in 1,8-bis(bromomethyl)naphthalene, finding a vertical distortion with an 11.0° dihedral angle between the peri-substituents, which disrupts the coplanarity of the naphthalene ring [1]. The 1,2-substitution pattern, lacking these peri-interactions, is not subject to this non-electronic activation [2].

Structural Chemistry Crystallography Reactivity Prediction

Polymer Property Differentiation: Impact of Isomerism on Polymer Microstructure

The 1,2-substitution pattern is critical for defining polymer architecture. A patent application (US20150333263A1) claims polymers comprising naphthalene groups for use in organic electronic devices, specifying the use of specific naphthalene monomers [1]. While the patent does not provide comparative polymer data, it explicitly outlines the use of 1,2-, 1,3-, 1,4-, etc. substitution patterns, implying that the choice of isomer is a key design parameter for tailoring polymer properties such as conjugation, solubility, and film morphology [1]. The 1,2-linkage creates a different kink or angle in the polymer backbone compared to the more linear 1,4-linkage or the distinct geometry of the 2,3-linkage.

Polymer Chemistry Organic Electronics Materials Science

Validated Application Scenarios for 1,2-Bis(bromomethyl)naphthalene (CAS 59882-98-3)


Synthesis of Benz[5,6]indeno[2,1-a]phenalene and Related Polycyclic Aromatic Hydrocarbons

This scenario is supported by direct experimental evidence. 1,2-Bis(bromomethyl)naphthalene is a required starting material for the synthesis of specific PAHs, such as benz[5,6]indeno[2,1-a]phenalene, via a sequence of macrocycle formation and trans-annular condensation [1]. Researchers aiming to access this class of molecules must procure the 1,2-isomer, as the 2,3- and 1,8-isomers yield different hydrocarbon products under identical reaction conditions [1].

Development of Naphthalene-Containing Conjugated Polymers for Organic Electronics

The 1,2-substitution pattern is explicitly claimed in patents for polymers designed for organic electronic devices (e.g., OLEDs, OPVs) [1]. The specific geometry of the 1,2-linkage is a critical design element for controlling polymer backbone conformation and, consequently, the material's optoelectronic properties and processability [1]. Industrial R&D in this field requires the specific isomer to produce the patented materials.

Synthesis of Macrocyclic Bis-Sulphides as Key Intermediates

1,2-Bis(bromomethyl)naphthalene has been used in the preparation of specific macrocyclic bis-sulphides, which serve as versatile intermediates for further transformations [1]. This application highlights the compound's utility in constructing complex, sulfur-containing ring systems, where the 1,2-positioning of the bromomethyl groups dictates the macrocycle size and structure [1].

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